molecular formula C7H14F2N2 B13338065 (R)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

(R)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine

Cat. No.: B13338065
M. Wt: 164.20 g/mol
InChI Key: QLLNFRBHYFKTNL-ZCFIWIBFSA-N
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Description

®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is a chemical compound with the molecular formula C7H14F2N2 It is a piperidine derivative, characterized by the presence of two fluorine atoms and a methyl group on the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be achieved through various methods, including cyclization reactions.

    Fluorination: The introduction of fluorine atoms is a critical step. This can be done using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

    Amine Introduction:

Industrial Production Methods

Industrial production of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the compound, potentially reducing the fluorine atoms or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The fluorine atoms and the piperidine ring play a crucial role in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    ®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine dihydrochloride: A salt form of the compound with similar properties.

    (S)-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine: The enantiomer of the compound with different stereochemistry.

    ®-(5,5-Difluoro-1-ethylpiperidin-2-yl)methanamine: A similar compound with an ethyl group instead of a methyl group.

Uniqueness

®-(5,5-Difluoro-1-methylpiperidin-2-yl)methanamine is unique due to its specific stereochemistry and the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these features makes it a valuable compound for various research applications.

Properties

Molecular Formula

C7H14F2N2

Molecular Weight

164.20 g/mol

IUPAC Name

[(2R)-5,5-difluoro-1-methylpiperidin-2-yl]methanamine

InChI

InChI=1S/C7H14F2N2/c1-11-5-7(8,9)3-2-6(11)4-10/h6H,2-5,10H2,1H3/t6-/m1/s1

InChI Key

QLLNFRBHYFKTNL-ZCFIWIBFSA-N

Isomeric SMILES

CN1CC(CC[C@@H]1CN)(F)F

Canonical SMILES

CN1CC(CCC1CN)(F)F

Origin of Product

United States

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